molecular formula C25H26O5 B4306714 4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B4306714
M. Wt: 406.5 g/mol
InChI Key: WMDWVFGXDUODCU-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a synthetic organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis:

    • Starting Materials: The synthesis begins with benzyloxy and methoxy substituted phenols.

    • Reaction: These phenols undergo a series of reactions involving alkylation and cyclization to form the chromene core. Key reagents include organometallic catalysts and acidic or basic conditions to facilitate the formation of the desired structure.

  • Cyclization Process:

    • Procedure: Intermediate products undergo intramolecular cyclization. This step often requires the use of high temperatures and appropriate solvents to achieve optimal yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs batch or continuous flow processes to ensure high efficiency and scalability. Process optimization involves controlling reaction parameters such as temperature, pressure, and catalyst concentrations to maximize product yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    • Conditions: Reactions typically occur under mild to moderate conditions.

    • Products: These reactions can result in the formation of quinones and other oxygenated derivatives.

  • Reduction:

    • Reagents: Sodium borohydride and lithium aluminum hydride are frequently used.

    • Conditions: Usually performed under inert atmosphere conditions.

    • Products: Reduction can yield various reduced forms, often altering the chromene core and influencing the compound's properties.

  • Substitution:

    • Reagents: Halogens (e.g., chlorine, bromine) and alkyl/aryl groups.

    • Conditions: Often conducted in the presence of a catalyst and under anhydrous conditions.

    • Products: Substitution reactions can modify the functional groups attached to the phenyl or chromene ring, leading to new derivatives with tailored properties.

Scientific Research Applications

This compound is utilized in various scientific domains due to its versatile chemical nature.

  • Chemistry:

    • Used as a precursor in the synthesis of more complex organic molecules and functional materials.

  • Biology:

    • Investigated for its potential biological activity, including enzyme inhibition and antioxidant properties.

  • Medicine:

    • Explored for its potential in developing new therapeutic agents, particularly for its anti-inflammatory and anti-cancer properties.

  • Industry:

    • Employed in the manufacture of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The compound's biological and chemical activities are primarily driven by its ability to interact with various molecular targets.

  • Molecular Targets and Pathways:

    • Enzymes: Inhibits specific enzymes by binding to their active sites, thereby altering metabolic pathways.

    • Receptors: Can modulate receptor activity, influencing cellular signaling pathways.

    • Pathways: Engages in oxidative stress pathways, affecting cellular redox states and potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • 4-(Methoxyphenyl)chromene derivatives: These share the chromene core but differ in substituent positions and types, affecting their chemical behavior and applications.

  • Benzyloxychromene derivatives: Similar in having the benzyloxy group, these compounds vary in the presence of other functional groups, leading to different reactivity and uses.

  • Dimethylchromene derivatives:

Properties

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-25(2)13-19(26)24-18(12-23(27)30-22(24)14-25)17-9-10-20(21(11-17)28-3)29-15-16-7-5-4-6-8-16/h4-11,18H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDWVFGXDUODCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 2
Reactant of Route 2
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 3
Reactant of Route 3
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 4
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 5
Reactant of Route 5
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 6
Reactant of Route 6
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

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